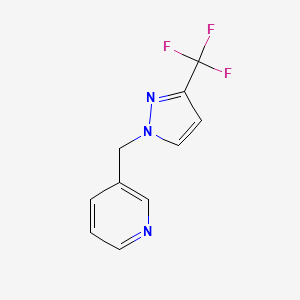
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide, also known as AZT, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been synthesized through various methods and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide is not fully understood but it is believed to involve the inhibition of enzymes involved in various cellular processes. It has been shown to inhibit the activity of dihydropteroate synthase, an enzyme involved in the folate biosynthesis pathway in bacteria. In cancer cells, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide has been found to induce cell cycle arrest and apoptosis by activating the p53 pathway. Additionally, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, induce apoptosis in cancer cells, and reduce inflammation. Additionally, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide has been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. However, the exact mechanism of these effects is not fully understood and further research is needed to elucidate the underlying mechanisms.
Advantages and Limitations for Lab Experiments
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various biochemical and cellular assays. Additionally, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide has been found to exhibit low toxicity and high selectivity towards target enzymes and cells. However, there are some limitations to using N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide in lab experiments. It is relatively expensive compared to other compounds and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide. One area of research is the development of novel derivatives of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide with improved pharmacological properties. Another area of research is the elucidation of the underlying mechanisms of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide's effects on various cellular processes. Additionally, further research is needed to determine the potential clinical applications of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide in the treatment of bacterial infections, cancer, and inflammatory diseases. Finally, research on the neuroprotective effects of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease is an area of great interest.
Synthesis Methods
The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide involves the reaction of 3-chlorobenzenesulfonyl chloride with azepane and thiophene-3-ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified through column chromatography to obtain the final compound. The purity and yield of the compound can be improved by optimizing the reaction conditions.
Scientific Research Applications
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide has been shown to inhibit the growth of both gram-positive and gram-negative bacteria, including multidrug-resistant strains. It has also been found to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. Additionally, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2S2/c19-16-6-5-7-17(12-16)25(22,23)20-13-18(15-8-11-24-14-15)21-9-3-1-2-4-10-21/h5-8,11-12,14,18,20H,1-4,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXFFLUJVOYGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chlorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Tert-butylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2488609.png)
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B2488610.png)
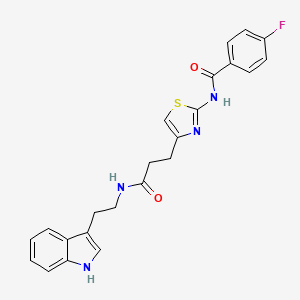
![Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2488612.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2488616.png)
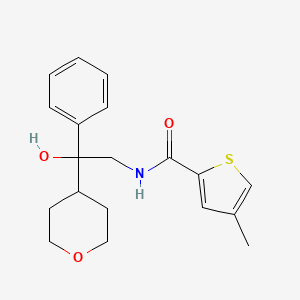
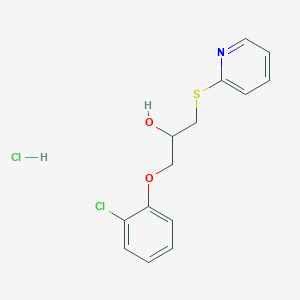

![2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2488622.png)
![2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2488624.png)
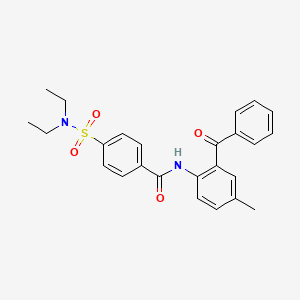
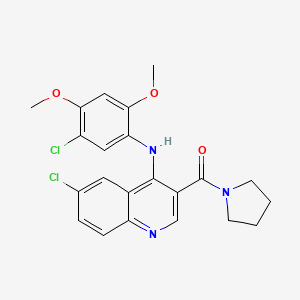
![2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2488627.png)
